17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate
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Overview
Description
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate is a synthetic glucocorticoid compound with the molecular formula C24H30O5 and a molecular weight of 398.49 . It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. This compound is primarily used in research settings to study its effects on various biological systems.
Preparation Methods
The synthesis of 17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate involves multiple steps, starting from prednisolone. The key steps include:
Oxidation: Prednisolone undergoes oxidation to form 11-oxo prednisolone.
Methylation: The 6-alpha position is methylated to introduce the methyl group.
Acetylation: The final step involves acetylation at the 21st position to form the acetate ester.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Chemical Reactions Analysis
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Various substitution reactions can be performed to modify the functional groups on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study steroidal compounds.
Biology: Researchers use this compound to investigate its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It serves as a model compound to study the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: The compound is used in the development of new anti-inflammatory and immunosuppressive drugs.
Mechanism of Action
The mechanism of action of 17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
17-Dehydroxy-6Alpha-methyl-11-oxo Prednisolone 21-Acetate is unique due to its specific structural modifications. Similar compounds include:
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Methylprednisolone: Another derivative with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Properties
Molecular Formula |
C24H30O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[2-oxo-2-[(6S,8S,9S,10R,13S,14S,17S)-6,10,13-trimethyl-3,11-dioxo-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O5/c1-13-9-16-17-5-6-18(21(28)12-29-14(2)25)24(17,4)11-20(27)22(16)23(3)8-7-15(26)10-19(13)23/h7-8,10,13,16-18,22H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18+,22+,23-,24-/m0/s1 |
InChI Key |
XOZIIZWRERALBA-LYZVWPKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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